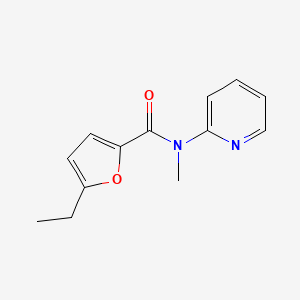
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide, also known as JNJ-1661010, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of furan carboxamides and has been found to have significant effects on the central nervous system.
Mécanisme D'action
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide works by modulating the activity of certain neurotransmitters in the brain, specifically the GABA and glutamate systems. It acts as a positive allosteric modulator of the GABA-B receptor, which results in an increase in the inhibitory effects of GABA. It also acts as a negative allosteric modulator of the glutamate receptor, which results in a decrease in the excitatory effects of glutamate.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects on the central nervous system. It has been shown to increase the levels of GABA in the brain, which results in an increase in the inhibitory effects of GABA. It has also been shown to decrease the levels of glutamate in the brain, which results in a decrease in the excitatory effects of glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide in lab experiments is its specificity for the GABA and glutamate systems. This allows researchers to study the effects of modulating these neurotransmitter systems in a more targeted manner. However, one of the limitations of using this compound is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.
Orientations Futures
There are several potential future directions for the study of 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide. One area of research could be the development of more potent analogs of this compound that could be used in lower concentrations. Another area of research could be the study of this compound in combination with other drugs to enhance its therapeutic effects. Finally, the potential use of this compound in the treatment of other neurological disorders could also be explored.
Méthodes De Synthèse
The synthesis of 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide involves a multi-step process that starts with the reaction of 2-acetylfuran with methylamine to form N-methyl-2-acetylfuran. This intermediate compound is then reacted with ethyl iodide to form 5-ethyl-N-methyl-2-acetylfuran. Finally, the carboxamide group is introduced by reacting the intermediate compound with 2-pyridinecarboxylic acid.
Applications De Recherche Scientifique
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have significant effects on the central nervous system and has been studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia.
Propriétés
IUPAC Name |
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-10-7-8-11(17-10)13(16)15(2)12-6-4-5-9-14-12/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGRNWBGWSDLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methoxyethyl)-3-[1-(5-methyl-1,3-thiazol-2-yl)propyl]urea](/img/structure/B7593700.png)
![N'-[1-(4-fluorophenyl)ethyl]-N-(3-methylsulfinylphenyl)oxamide](/img/structure/B7593716.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593720.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetamide](/img/structure/B7593722.png)
![2-Methyl-4-[(4-pentylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7593732.png)
![1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea](/img/structure/B7593734.png)
![N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide](/img/structure/B7593735.png)

![1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7593756.png)


![N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7593770.png)

![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)